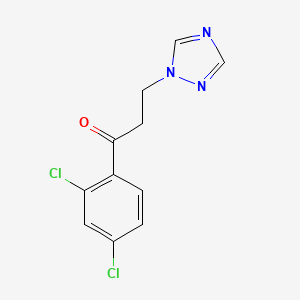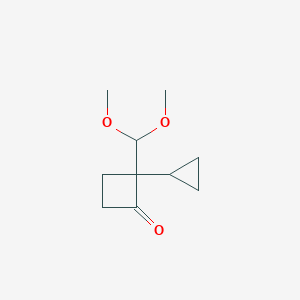
Methyl 5-hydroxy-3-oxooctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-hydroxy-3-oxooctanoate is an organic compound with the molecular formula C9H16O4. It is a derivative of octanoic acid, featuring a hydroxyl group at the fifth carbon and a keto group at the third carbon. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 5-hydroxy-3-oxooctanoate can be synthesized through several methods. One common approach involves the esterification of 5-hydroxy-3-oxooctanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another synthetic route involves the oxidation of methyl 5-hydroxy-3-octenoate using an oxidizing agent like potassium permanganate or chromium trioxide. This method requires careful control of reaction conditions to prevent over-oxidation and degradation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. Catalysts such as zeolites or metal oxides may be employed to enhance the reaction rate and selectivity. Additionally, purification techniques like distillation and crystallization are used to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-hydroxy-3-oxooctanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a keto group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, reflux conditions.
Major Products Formed
Oxidation: Methyl 3,5-dioxooctanoate.
Reduction: Methyl 5-hydroxy-3-hydroxyoctanoate.
Substitution: Methyl 5-chloro-3-oxooctanoate, methyl 5-bromo-3-oxooctanoate.
Aplicaciones Científicas De Investigación
Methyl 5-hydroxy-3-oxooctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a building block for polymers and resins.
Mecanismo De Acción
The mechanism of action of methyl 5-hydroxy-3-oxooctanoate involves its interaction with various molecular targets and pathways. The hydroxyl and keto groups allow it to participate in hydrogen bonding and nucleophilic addition reactions. These interactions can influence enzyme activity and metabolic processes, making it a valuable compound for studying biochemical pathways.
Comparación Con Compuestos Similares
Methyl 5-hydroxy-3-oxooctanoate can be compared with other similar compounds such as:
Methyl 3-oxooctanoate: Lacks the hydroxyl group at the fifth carbon, resulting in different reactivity and applications.
Methyl 5-hydroxy-3-octenoate:
Methyl 5-hydroxy-3-oxononanoate: Has an additional carbon in the chain, affecting its physical and chemical properties.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct reactivity and versatility in various applications.
Propiedades
| 84465-71-4 | |
Fórmula molecular |
C9H16O4 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
methyl 5-hydroxy-3-oxooctanoate |
InChI |
InChI=1S/C9H16O4/c1-3-4-7(10)5-8(11)6-9(12)13-2/h7,10H,3-6H2,1-2H3 |
Clave InChI |
OUHUZAIGFSTJPH-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CC(=O)CC(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6,7,32,33-Pentanitrodecacyclo[24.7.1.14,8.115,19.02,25.03,13.014,24.030,34.012,36.023,35]hexatriaconta-1(34),2(25),3(13),4,6,8,10,12(36),14(24),15,17,19(35),20,22,26,28,30,32-octadecaene](/img/no-structure.png)




![1,3,5,7-Tetranitro-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14415325.png)
![2-[(Pyridin-2-yl)amino]cyclohexan-1-one](/img/structure/B14415328.png)
![4-[(3-Aminopropyl)sulfanyl]butan-1-amine](/img/structure/B14415337.png)

![3-[4-(Sulfanylmethyl)phenyl]propanoic acid](/img/structure/B14415347.png)
